3-(2-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-20(21(28-31-15)18-6-2-3-7-19(18)24)23(30)27-14-16-8-11-29(12-9-16)22-17(13-25)5-4-10-26-22/h2-7,10,16H,8-9,11-12,14H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRNGEIKNFPQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C4=C(C=CC=N4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- A chlorophenyl group
- A cyanopyridinyl piperidine moiety
- An isoxazole ring
This structural diversity contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism of action involves:
- Binding Affinity : The compound shows significant binding affinity to certain neurotransmitter receptors, which may modulate their activity.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, thus altering cellular functions.
Biological Activity
Research indicates that the compound exhibits a range of biological activities, including:
Anticancer Properties
Studies have demonstrated that derivatives of cyanopyridine compounds can induce apoptosis in cancer cell lines. For example, related compounds showed increased release of cytochrome c from mitochondria, triggering the mitochondrial apoptotic pathway. This suggests that the compound may have potential as an anticancer agent by promoting cell death in malignant cells .
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in treating conditions like anxiety and depression.
Anti-inflammatory Activity
Some research indicates that compounds with similar isoxazole structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could position the compound as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Neuroprotective Effects :
-
Synthesis and Characterization :
- The synthesis of this compound involves multi-step organic reactions, including the coupling of chlorophenyl isocyanate with piperidine derivatives under controlled conditions. The purification methods such as recrystallization ensure high purity for biological testing .
Data Table: Biological Activities
Comparison with Similar Compounds
Isoxazole-Based Analogs
- 3-(2-Chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)isoxazole-4-carboxamide () Key Difference: The piperidine substituent is replaced with a 5-methylpyridin-2-yl group directly attached to the carboxamide. Impact: The absence of a piperidine spacer and the methyl group on pyridine reduces steric bulk but may decrease target selectivity due to diminished hydrogen-bonding capacity compared to the 3-cyanopyridin-2-yl group in the target compound .
Piperidine/Piperazine Derivatives
- ML267 (): 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide Key Differences: (1) Carbothioamide (C=S) replaces carboxamide (C=O); (2) Trifluoromethylpyridine substituent enhances lipophilicity. Impact: The thioamide group in ML267 increases resistance to enzymatic hydrolysis, improving stability, while the trifluoromethyl group enhances membrane permeability. However, the target compound’s cyanopyridine may offer stronger π-π stacking interactions .
Pyrimidine and Thiophene Derivatives ()
- Compound 1 (): (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide Key Differences: Thiophene and pyrimidine cores replace isoxazole. Impact: Thiophene’s electron-rich nature may alter binding kinetics, while pyrimidine’s hydrogen-bonding capacity could target different enzymes (e.g., kinases). The dichlorophenyl group increases hydrophobicity compared to the monochlorophenyl in the target compound .
Fipronil Analogs ()
- Fipronil Derivatives: Feature trifluoromethyl sulfonyl and dichlorophenyl groups on a pyrazole core. Key Differences: Pyrazole vs. isoxazole core; trifluoromethyl sulfonyl group increases electronegativity.
Indole and Fentanyl Derivatives ()
- CDFII (): 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole Key Differences: Indole core replaces isoxazole; dimethylbenzyl group enhances lipophilicity. Impact: Indole derivatives like CDFII act as carbapenem synergists against MRSA, indicating divergent biological targets compared to the cyanopyridine-containing compound .
- β-Methyl Fentanyl (): N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide Key Differences: Opioid-like structure with phenylpropanamide substituents. Impact: The target compound lacks the opioid pharmacophore (aniline-propanamide), suggesting non-analgesic applications .
Physicochemical and Pharmacokinetic Trends
Structure-Activity Relationship (SAR) Insights
Preparation Methods
Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid
The isoxazole core is constructed via cyclocondensation of a β-ketoester precursor with hydroxylamine. Modifying the β-ketoester structure introduces the 2-chlorophenyl group at position 3 of the isoxazole ring.
Preparation of Ethyl 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylate
The reaction begins with ethyl 3-(2-chlorophenyl)-3-oxopropanoate, synthesized via Claisen condensation of ethyl acetate with 2-chlorophenylacetyl chloride. This β-ketoester reacts with triethylorthoformate and acetic anhydride at 75–150°C to form ethyl ethoxymethylene-3-(2-chlorophenyl)acetoacetate. Subsequent treatment with hydroxylamine sulfate in the presence of sodium acetate at −20°C to 10°C induces cyclization, yielding ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (Figure 1).
Key parameters :
- Hydroxylamine sulfate minimizes isomeric impurities compared to hydroxylamine hydrochloride.
- Temperature control below 10°C prevents decomposition of the ethoxymethylene intermediate.
Table 1: Optimization of Isoxazole Cyclization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Hydroxylamine source | HCl salt | Sulfate | Sulfate |
| Reaction temp (°C) | 25 | −5 | −20 to 10 |
| Yield (%) | 68 | 92 | 92 |
Synthesis of 1-(3-Cyanopyridin-2-yl)piperidin-4-ylmethanamine
The piperidine moiety is functionalized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
SNAr Reaction of 2-Chloro-3-cyanopyridine
Piperidin-4-ylmethanamine reacts with 2-chloro-3-cyanopyridine in dimethylacetamide (DMAc) at 120°C for 12 hours. Triethylamine scavenges HCl, driving the reaction to >85% conversion (Equation 1).
$$
\text{2-Chloro-3-cyanopyridine} + \text{Piperidin-4-ylmethanamine} \xrightarrow{\text{Et}_3\text{N, DMAc}} \text{1-(3-Cyanopyridin-2-yl)piperidin-4-ylmethanamine} \quad
$$
Purification : Column chromatography (SiO2, ethyl acetate/hexanes) isolates the product in 78% yield.
Carboxamide Coupling
The carboxylic acid is activated as an acid chloride and coupled with the piperidine amine.
Acid Chloride Formation
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid reacts with thionyl chloride (1.5 equiv) in toluene at 60°C for 2 hours. Excess thionyl chloride is removed under vacuum to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
Amide Bond Formation
The acid chloride is added dropwise to a solution of 1-(3-cyanopyridin-2-yl)piperidin-4-ylmethanamine and triethylamine in dichloromethane at 0–5°C. Stirring for 4 hours at room temperature affords the crude carboxamide, which is purified via recrystallization from ethanol/water (4:1).
Table 2: Coupling Reaction Performance
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | DCM |
| Base | Pyridine | Et3N | Et3N |
| Yield (%) | 75 | 94 | 94 |
Impurity Profiling and Control
By-products such as 2-cyanoacetoacetic-1-(3-cyanopyridin-2-yl)piperidin-4-ylmethylamide (CATA) form during coupling if local basification occurs. Reverse addition of the amine to the acid chloride and vigorous stirring mitigate this issue, reducing CATA to <0.001%.
Industrial Scale-Up Considerations
- Continuous flow reactors for isoxazole cyclization improve heat transfer and reduce reaction time.
- Crystallization solvents : Toluene/acetic acid mixtures enhance crystal morphology for filtration.
- Process analytical technology (PAT) : In-line HPLC monitors reaction completion during acid chloride formation.
Analytical Characterization
Q & A
Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
Answer:
The synthesis of structurally analogous compounds (e.g., isoxazole- and piperidine-containing molecules) typically involves:
- Stepwise assembly : First, construct the isoxazole ring via cyclocondensation of hydroxylamine with β-keto esters or nitriles under acidic conditions .
- Piperidine functionalization : Introduce the 3-cyanopyridinyl group to the piperidine ring through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Carboxamide coupling : Use coupling agents like HATU or EDC/HOBt to link the isoxazole and piperidine moieties via an amide bond .
Key parameters : Optimize solvent polarity (DMF or acetonitrile), temperature (50–80°C), and catalyst (Pd(PPh₃)₄ for cross-coupling) to enhance yield and purity .**
Basic: What analytical techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the 2-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and the piperidine methylene (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to distinguish regioisomers .
- X-ray crystallography : Resolve ambiguous stereochemistry in the piperidine-cyanopyridine linkage, as seen in analogous compounds .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from differences in assay conditions or impurity profiles. To address this:
- Purity validation : Use HPLC-MS (≥95% purity) to rule out confounding effects from synthetic byproducts .
- Dose-response standardization : Compare EC₅₀/IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and assay durations (24–72 hr) .
- Off-target profiling : Screen against panels of GPCRs or kinases to identify secondary targets that may explain variability .
Advanced: What methodological framework is recommended for structure-activity relationship (SAR) studies?
Answer:
SAR studies should focus on:
- Functional group substitutions : Replace the 3-cyanopyridine group with other heterocycles (e.g., pyrazine or thiazole) to assess binding affinity changes .
- Scaffold rigidity : Modify the piperidine ring to a bicyclic system (e.g., decahydroquinoline) to evaluate conformational effects on target engagement .
- Pharmacokinetic profiling : Measure logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate structural changes with ADME properties .
Basic: What experimental approaches are used to determine solubility and formulation compatibility?
Answer:
- Solubility screening : Use the equilibrium solubility method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
- Co-solvent optimization : Test cyclodextrin-based formulations or PEG-400 mixtures to enhance aqueous solubility for in vivo studies .
- Solid-state analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting bioavailability .
Advanced: How can computational modeling predict target-binding modes and guide lead optimization?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., JAK2 or EGFR) based on the cyanopyridine moiety’s electron-withdrawing properties .
- MD simulations : Run 100-ns trajectories to assess stability of the chlorophenyl-isoxazole core in the target’s hydrophobic pocket .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methyl vs. ethyl groups) to prioritize synthetic targets .
Advanced: How should researchers design experiments to validate target specificity and avoid off-target effects?
Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-ATP for kinases) to measure displacement by the compound .
- CRISPR-Cas9 knockout models : Generate cell lines lacking the putative target (e.g., a specific kinase) to confirm on-mechanism activity .
- Proteome-wide profiling : Employ thermal shift assays (TSA) or affinity pulldown-MS to identify unintended protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
